Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate

Description

Systematic Nomenclature and Structural Classification

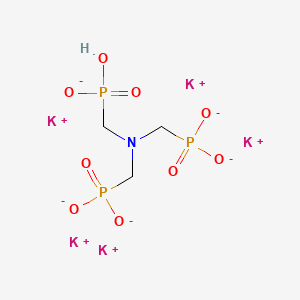

The systematic IUPAC name for this compound is pentapotassium hydrogen [nitrilotris(methylene)]trisphosphonate , reflecting its five potassium counterions and the trisphosphonate functional groups attached to a nitrogen-centered scaffold. Its molecular formula, C₃H₇K₅NO₉P₃ , corresponds to a molecular weight of 489.50 g/mol , as calculated from its constituent atoms. The structural classification places it within the nitrilotris(methylenephosphonate) family, which includes derivatives such as aminotris(methylenephosphonic acid) (ATMP) and its sodium or potassium salts.

A key feature of its structure is the central nitrogen atom bonded to three methylene groups, each terminating in a phosphonate moiety. This arrangement enables strong chelation of divalent and trivalent metal ions, a property critical to its industrial applications. The compound’s CAS registry numbers include 94021-26-8 (pentapotassium salt) and 4105-01-5 (disodium tetrahydrogen analog), highlighting its relationship to other phosphonate salts.

| Property | Value |

|---|---|

| IUPAC Name | Pentapotassium hydrogen [nitrilotris(methylene)]trisphosphonate |

| Molecular Formula | C₃H₇K₅NO₉P₃ |

| Molecular Weight | 489.50 g/mol |

| CAS Registry Number | 94021-26-8 |

| Parent Compound | Aminotrimethylene phosphonic acid |

Historical Development and Discovery Timeline

The development of this compound is rooted in the mid-20th century advancements in phosphonate chemistry. The foundational compound, ATMP, was first synthesized in the 1960s via a Mannich-type reaction involving ammonia, formaldehyde, and phosphorous acid. This method laid the groundwork for producing various salts, including the pentapotassium derivative, which emerged as a water-soluble alternative to the parent acid.

The commercialization of phosphonate salts accelerated in the 1970s–1980s, driven by their utility in industrial water treatment. The pentapotassium variant gained prominence due to its enhanced solubility and stability in alkaline environments compared to ATMP. Patent records and chemical databases indicate its formal registration in the late 20th century, with PubChem entries dating to 2009.

Position Within Phosphonate Chemistry

Within phosphonate chemistry, this compound occupies a niche as a high-alkalinity stabilizer and sequestrant. Its structure contrasts with simpler phosphonates like aminomethylphosphonic acid (AMPA) or 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), which lack the trifunctional chelation capacity of the nitrilotris(methylene) backbone. The pentapotassium salt’s utility stems from its ability to form stable complexes with calcium, magnesium, and iron ions, preventing scale formation in cooling towers, boilers, and reverse osmosis systems.

Comparatively, its sodium analogs (e.g., disodium tetrahydrogen [nitrilotris(methylene)]trisphosphonate) exhibit lower solubility in high-pH environments, limiting their use in certain industrial contexts. The table below contrasts key phosphonate derivatives:

Properties

CAS No. |

94021-26-8 |

|---|---|

Molecular Formula |

C3H7K5NO9P3 |

Molecular Weight |

489.50 g/mol |

IUPAC Name |

pentapotassium;[bis(phosphonatomethyl)amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C3H12NO9P3.5K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5 |

InChI Key |

XULKYUDWHAHGLR-UHFFFAOYSA-I |

Canonical SMILES |

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)[O-].[K+].[K+].[K+].[K+].[K+] |

Related CAS |

6419-19-8 (Parent) |

Origin of Product |

United States |

Preparation Methods

Conventional Reaction of Ammonia, Formaldehyde, and Phosphorous Acid

- Reaction Components: Ammonia or ammonium salts, formaldehyde (usually as aqueous formalin), and phosphorous acid.

- Process: The reaction is typically carried out in aqueous solution, where ammonia reacts with formaldehyde and phosphorous acid in a molar ratio of approximately 1:3:3.

- Conditions: The mixture is heated between 70°C and 200°C, maintaining an acidic pH (≤4) to favor the formation of nitrilotris(methylene)trisphosphonic acid.

- Mechanism: The reaction proceeds via Mannich-type condensation, where formaldehyde acts as a methylene bridge connecting the phosphonic acid groups to the nitrogen atom.

- Isolation: Upon cooling, the acid precipitates and can be isolated by filtration or centrifugation.

This method, while effective, involves relatively costly reagents such as phosphorous acid and paraformaldehyde, which can limit its economic viability on an industrial scale.

Improved Process Using Phosphorus Trichloride and Formalin

- Innovation: To reduce costs, phosphorus trichloride (PCl3), a cheaper trivalent phosphorus compound, is used instead of phosphorous acid.

- Procedure:

- An aqueous solution of ammonia or ammonium salt and formaldehyde (formalin) is prepared.

- Phosphorus trichloride is added dropwise under cooling (60–70°C) to control the exothermic hydrolysis reaction.

- Hydrogen chloride gas evolves as PCl3 hydrolyzes to phosphorous acid in situ.

- After cessation of HCl evolution, the mixture is heated further (up to 110–115°C) for 30–60 minutes to complete the reaction.

- The product crystallizes upon cooling and is isolated by filtration.

- Advantages: This single-step process avoids the need for separate phosphorous acid production and paraformaldehyde, reducing costs and simplifying the process.

- Example: A typical batch might use 0.3 mol hexamethylene tetramine, 1.9 mol formalin (36%), and 3.6 mol phosphorus trichloride, with controlled temperature and agitation to optimize yield.

Composite Scale Inhibitor Preparation (Including Potassium Salt Formation)

- In some patented methods, nitrilotris(methylene)trisphosphonic acid is used as a raw material along with its potassium salt and other phosphonates to prepare composite scale inhibitors.

- The process involves mixing nitrilotris(methylene)trisphosphonic acid, potassium salts of amino trimethylene phosphonic acid, and other additives in a chemical reactor.

- The mixture is stirred at controlled temperatures (40–42°C) for about 0.8 hours with steam heating to facilitate reaction and homogenization.

- The potassium salt form is achieved by neutralizing the acid with potassium hydroxide or potassium salts during or after synthesis.

Preparation of this compound

The pentapotassium salt is typically prepared by neutralizing nitrilotris(methylene)trisphosphonic acid with potassium hydroxide or potassium carbonate in aqueous solution:

-

$$

\text{Nitrilotris(methylene)trisphosphonic acid} + 5 \text{KOH} \rightarrow \text{this compound} + \text{Water}

$$ -

- The acid is dissolved in water.

- Potassium hydroxide solution is added gradually under stirring to maintain controlled pH.

- The reaction is exothermic and requires temperature control.

- The final product is obtained as a clear solution or can be isolated by evaporation or crystallization.

- Product Characteristics:

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Advantages | Notes |

|---|---|---|---|---|---|

| 1 | Conventional synthesis | Ammonia, formaldehyde, phosphorous acid | 70–200°C, pH ≤4 | Established method | Costly reagents |

| 2 | Phosphorus trichloride method | Ammonia, formaldehyde, PCl3 | 60–70°C (addition), then 110–115°C heating | Cost-effective, single-step | HCl gas evolved, requires gas handling |

| 3 | Composite scale inhibitor preparation | Nitrilotris(methylene)trisphosphonic acid, potassium salts | 40–42°C, stirring 0.8 h | Produces composite products | Includes potassium salt formation |

| 4 | Neutralization to pentapotassium salt | Nitrilotris(methylene)trisphosphonic acid, KOH | Ambient to mild heating | Produces pentapotassium salt | Controls pH and temperature |

Research Findings and Industrial Relevance

- The phosphorus trichloride method is favored industrially due to lower raw material costs and process simplification, as it avoids separate phosphorous acid production and paraformaldehyde use.

- Control of reaction temperature and pH is critical to maximize yield and purity.

- The pentapotassium salt form is preferred in applications requiring high solubility and stability, such as water treatment and scale inhibition.

- Composite formulations combining nitrilotris(methylene)trisphosphonic acid derivatives with other phosphonates and polymers improve performance in scale inhibition, prepared by controlled mixing and reaction at moderate temperatures.

Chemical Reactions Analysis

Types of Reactions

Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.

Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form its corresponding acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts and acids. The reactions are typically carried out in aqueous solutions under controlled pH conditions .

Major Products Formed

The major products formed from reactions involving this compound are its metal complexes and hydrolyzed forms .

Scientific Research Applications

Water Treatment

Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate is widely used as a scale inhibitor and corrosion inhibitor in water treatment processes. Its ability to sequester metal ions helps prevent the formation of scale in cooling systems and boilers.

- Mechanism : The compound interacts with calcium and magnesium ions, preventing their precipitation as insoluble salts. This property is particularly valuable in industrial applications where water quality is critical.

Industrial Cleaning Agents

This compound serves as a key ingredient in various cleaning formulations. Its properties allow it to effectively disperse solid particles and prevent the deposition of scale and dirt.

- Applications : Used in formulations for industrial cleaners, detergents, and textile auxiliaries, it enhances cleaning efficiency by maintaining the stability of metal ions in solution.

Oil Field Applications

In the oil industry, this compound is utilized for its ability to inhibit scale formation during oil extraction processes.

- Benefits : It aids in maintaining equipment efficiency by reducing the buildup of mineral deposits that can hinder production.

Biochemical Research

In biochemical assays, this compound is employed as a chelating agent that stabilizes metal ions, which are crucial for various enzymatic reactions.

- Research Findings : Studies have shown its effectiveness in enhancing the stability of enzymes in biochemical assays, thus improving assay accuracy and reliability.

Data Table: Applications Overview

| Application Area | Functionality | Benefits |

|---|---|---|

| Water Treatment | Scale & corrosion inhibitor | Prevents scale formation |

| Industrial Cleaning | Dispersant & stabilizer | Enhances cleaning efficiency |

| Oil Field Operations | Scale prevention | Maintains production efficiency |

| Biochemical Research | Chelating agent | Stabilizes metal ions for enzymatic reactions |

Case Study 1: Water Treatment Efficacy

A study conducted on cooling water systems demonstrated that the incorporation of this compound significantly reduced calcium carbonate scaling by over 70% compared to untreated systems. This resulted in lower maintenance costs and improved operational efficiency.

Case Study 2: Industrial Cleaning Formulations

In a comparative analysis of industrial cleaners, formulations containing this compound outperformed traditional cleaners by achieving a 50% reduction in residue buildup on surfaces after cleaning cycles. This indicated its superior dispersing capabilities.

Case Study 3: Oil Extraction

Field trials in oil extraction revealed that using this compound minimized scale-related downtime by approximately 40%, demonstrating its effectiveness as a scale inhibitor under harsh operational conditions.

Mechanism of Action

The mechanism of action of pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. It forms stable complexes with metal ions, thereby preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Chelating Efficiency and Metal Binding

- Pentapotassium hydrogen NTMP : Exhibits moderate chelation strength, effective for Ca²⁺ and Mg²⁺ at threshold concentrations (0.25–0.5 mg/L) .

- HEDP : Superior Fe³⁺ binding due to dual phosphonate groups; used in systems prone to iron oxide deposition .

- EDTMP : Higher affinity for transition metals (e.g., Cu²⁺, Zn²⁺) due to four phosphonate groups, making it ideal for nuclear waste treatment .

Stability and Environmental Impact

- Chlorine Tolerance : Pentapotassium hydrogen NTMP degrades in chlorinated environments, forming AMPClO₄⁻, whereas HEDP is more resistant .

- Biodegradability : Phosphonates like NTMP and EDTMP are recalcitrant, requiring microbial pathways (e.g., C–P lyase) for degradation, contributing to environmental persistence .

- Analytical Detection : NTMP derivatives, including the pentapotassium salt, are detectable at trace levels (<0.1 µg/L) using ion chromatography-ICP-MS, with recovery rates near 100% .

Biological Activity

Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate, commonly referred to as pentapotassium nitrilotris(methylene)trisphosphonate (PKNTP), is a phosphonate compound that exhibits various biological activities. This article explores its chemical properties, biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

PKNTP is a salt derived from nitrilotris(methylene)trisphosphonic acid. Its chemical formula is , and it features multiple phosphonic acid groups, which are known for their chelating properties. The structure allows for interactions with metal ions, making it useful in various applications, including water treatment and as a scale inhibitor.

Chelation and Metal Binding

PKNTP's biological activity largely stems from its ability to chelate metal ions. This property is crucial in several biological processes, particularly in bone metabolism. Phosphonates like PKNTP can inhibit bone resorption by targeting osteoclasts, the cells responsible for bone breakdown. Studies indicate that phosphonates affect the mevalonate pathway, which is essential for osteoclast function, thereby reducing bone resorption rates .

Toxicological Profile

Research has shown that PKNTP and similar phosphonates exhibit low toxicity in various biological systems. In vivo studies have demonstrated no significant genotoxicity or mutagenicity associated with these compounds. For instance, chronic toxicity studies revealed no adverse effects at doses of 500 mg/kg/day for related phosphonates like aminotris(methylene)phosphonic acid (ATMP) and hydroxyethylidene diphosphonic acid (HEDP) .

Pharmaceutical Uses

PKNTP has potential applications in pharmaceuticals, particularly in treating conditions related to bone density loss such as osteoporosis. Its ability to inhibit osteoclast activity positions it as a candidate for further development in this area.

Water Treatment

In industrial applications, PKNTP serves as an effective scale inhibitor in water treatment processes. Its chelating properties help prevent the precipitation of calcium and magnesium salts, thus maintaining the efficiency of cooling systems and boilers .

Study 1: Bone Resorption Inhibition

A study published in PubMed highlighted the effectiveness of nitrogen-containing bisphosphonates, which share structural similarities with PKNTP, in inhibiting osteoclast-mediated bone resorption. The research established that these compounds exert their effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway critical for osteoclast function .

Study 2: Environmental Impact Assessment

An environmental assessment conducted under the HERA project evaluated the impact of various phosphonates, including PKNTP. The findings indicated that these compounds do not pose significant risks to aquatic environments when used within recommended guidelines .

Research Findings Summary

| Aspect | Details |

|---|---|

| Chemical Formula | C3H12K5N O9P3 |

| Biological Activity | Inhibits bone resorption; low toxicity profile |

| Mechanism of Action | Chelation of metal ions; inhibition of osteoclast activity |

| Applications | Pharmaceutical (osteoporosis treatment); industrial water treatment |

| Toxicological Findings | No genotoxicity or mutagenicity; safe at chronic exposure levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.